molecular formula C23H31FO6 B13422950 21-Hemiacetal Dexamethasone

21-Hemiacetal Dexamethasone

Cat. No.: B13422950
M. Wt: 422.5 g/mol
InChI Key: UCCNAQVBEVBWAA-HIAQARTRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

21-Hemiacetal Dexamethasone is a derivative of dexamethasone, a synthetic glucocorticoid used for its potent anti-inflammatory and immunosuppressive properties. This compound is characterized by the presence of a hemiacetal functional group at the 21st position, which distinguishes it from other dexamethasone derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 21-Hemiacetal Dexamethasone involves the introduction of a hemiacetal group at the 21st position of the dexamethasone molecule. This can be achieved through a series of chemical reactions, including fluorination, hydroxylation, and acetal formation. The reaction conditions typically involve the use of specific reagents such as fluorine gas, hydroxylating agents, and acetal-forming agents under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The production process is optimized for cost-effectiveness and efficiency, with stringent quality control measures to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

21-Hemiacetal Dexamethasone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products can have different pharmacological properties and applications .

Scientific Research Applications

21-Hemiacetal Dexamethasone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 21-Hemiacetal Dexamethasone involves binding to glucocorticoid receptors, leading to changes in gene expression that result in anti-inflammatory and immunosuppressive effects. The compound inhibits the production of inflammatory mediators and reduces the migration of leukocytes to sites of inflammation. It also modulates various signaling pathways involved in immune response and inflammation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 21-Hemiacetal Dexamethasone include:

Uniqueness

This compound is unique due to the presence of the hemiacetal group at the 21st position, which can influence its pharmacokinetic and pharmacodynamic properties. This structural modification can result in different biological activities and therapeutic applications compared to other glucocorticoids .

Properties

Molecular Formula

C23H31FO6

Molecular Weight

422.5 g/mol

IUPAC Name

(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxy-2-methoxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C23H31FO6/c1-12-9-16-15-6-5-13-10-14(25)7-8-20(13,2)22(15,24)17(26)11-21(16,3)23(12,29)18(27)19(28)30-4/h7-8,10,12,15-17,19,26,28-29H,5-6,9,11H2,1-4H3/t12-,15+,16+,17+,19?,20+,21+,22+,23+/m1/s1

InChI Key

UCCNAQVBEVBWAA-HIAQARTRSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)C(O)OC)O)C)O)F)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)C(O)OC)O)C)O)F)C

Origin of Product

United States

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